N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
CAS No.: 1021078-82-9
Cat. No.: VC4260716
Molecular Formula: C18H15N5O3
Molecular Weight: 349.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021078-82-9 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.35 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N5O3/c24-17(19-10-14-7-4-8-26-14)11-22-18(25)16-9-15(21-23(16)12-20-22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,24) |
| Standard InChI Key | JJBWYGOFKYINHS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4 |
Introduction
N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d] triazin-5(4H)-yl)acetamide is a complex organic compound that integrates a furan moiety with a pyrazolo[1,5-d] triazine core. This structural combination is of interest in medicinal chemistry due to its potential biological activities. The compound's molecular weight is approximately 349.3 g/mol, with a CAS number of 1021078-82-9 .
Structural Features
The compound's structure includes:
-
Furan Moiety: The furan ring is a five-membered heterocyclic ring containing one oxygen atom. It is known for its stability and reactivity in organic synthesis.
-
Pyrazolo[1,5-d]124triazine Core: This core combines two nitrogen-containing heterocycles, which are often associated with biological activity due to their ability to interact with enzymes and receptors.
Synthesis
The synthesis of N-(furan-2-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d] triazin-5(4H)-yl)acetamide typically involves multiple steps, including the formation of the pyrazolo[1,5-d] triazine core and the attachment of the furan-2-ylmethyl group. The specific synthetic route may vary depending on the starting materials and desired yield.
Potential Applications
This compound is of interest for its potential applications in medicinal chemistry, particularly in the development of new drugs. The presence of both furan and pyrazolo[1,5-d] triazine functionalities suggests it could exhibit a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume